molecular formula C10H13N B1347329 Propylamine, N-benzylidene- CAS No. 6852-55-7

Propylamine, N-benzylidene-

Cat. No.: B1347329
CAS No.: 6852-55-7
M. Wt: 147.22 g/mol
InChI Key: DFROALYLRQTARX-UHFFFAOYSA-N
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Description

Tables

Table 1: Key Identifiers of Propylamine, N-Benzylidene-

Property Value Source
IUPAC Name 1-phenyl-N-propylmethanimine
CAS Registry Numbers 27845-48-3, 6852-55-7
Molecular Formula C₁₀H₁₃N
Molar Mass 147.22 g/mol

Table 2: Geometric Isomerism in Propylamine, N-Benzylidene-

Isomer Configuration Example InChIKey
(E) Anti DFROALYLRQTARX-PKNBQFBNSA-N
(Z) Syn Not reported

Properties

IUPAC Name

1-phenyl-N-propylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFROALYLRQTARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290552
Record name Propylamine, N-benzylidene-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6852-55-7, 27845-48-3
Record name N-Benzylidenepropylamine
Source CAS Common Chemistry
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Record name n-Propylbenzylideneimine
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Record name N-Benzylidenepropylamine
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Record name Propylamine, N-benzylidene-
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Record name N-PROPYLBENZYLIDENEIMINE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Solvent and Catalyst Selection

Parameter Preferred Options Notes
Solvent Methanol, ethanol, n-propanol, isopropanol, THF Water-miscible solvents facilitate reaction without water removal
Catalyst for hydrogenation Palladium on activated carbon, platinum, nickel, rhodium Palladium on activated carbon is particularly preferred
Temperature (imination) 20–30 °C Mild conditions prevent side reactions
Hydrogen pressure 0.1–5 bar Moderate pressure for efficient hydrogenation

Summary Table of Preparation Methods for Propylamine, N-benzylidene-

Method Reactants Conditions Catalyst Yield (%) Notes
Schiff base formation Benzaldehyde + Propylamine Room temp, solvent or solvent-free Natural catalysts (e.g., Kinnow peel powder) or acid catalysts 78–85 Simple, rapid, solvent-free possible
Two-step imination + hydrogenation Benzaldehyde + Propylamine 20–30 °C, water-miscible solvent Pd on activated carbon High Industrially preferred, no water removal needed
Oxidative method (related) Dibenzylamine + O2 Toluene or benzene, metal catalyst Au/TiO2, Cu catalyst, Ru catalyst 80–90 For secondary amines, not direct for propylamine

Research Findings and Practical Considerations

  • The two-step process combining imination and hydrogenation in one pot without removing water simplifies the synthesis and reduces operational steps, making it suitable for scale-up.
  • Use of water-miscible solvents like methanol or ethanol is advantageous for maintaining homogeneous reaction conditions and facilitating catalyst activity.
  • The choice of catalyst and reaction conditions can influence stereochemistry and purity if chiral amines are involved, though for propylamine (achiral), this is less critical.
  • Natural catalysts such as Kinnow peel powder have been demonstrated to catalyze Schiff base formation efficiently under solvent-free conditions, offering green chemistry advantages.

Scientific Research Applications

Propylamine, N-benzylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propylamine, N-benzylidene- involves the formation of imine linkages through nucleophilic addition reactions. The nitrogen atom of the amine group attacks the carbonyl carbon of the aldehyde group, leading to the formation of a Schiff base. This reaction is facilitated by acidic conditions, which protonate the intermediate and enhance the leaving group characteristics of the hydroxyl group .

Biological Activity

Propylamine, N-benzylidene- (commonly referred to as BPA) is a primary amine characterized by its structural formula C10H13N\text{C}_{10}\text{H}_{13}\text{N}. First synthesized in 1985, this compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, analgesic, and antipyretic properties. This article synthesizes current research findings on the biological activities of BPA, highlighting case studies and data tables to present a comprehensive overview.

  • Molecular Weight : 151.23 g/mol
  • Boiling Point : 249°C
  • Melting Point : 43°C
  • Density : 0.982 g/mL at 20°C
  • Solubility : Soluble in water and many organic solvents

BPA can be synthesized through the reaction of benzaldehyde with propylamine in the presence of a catalyst like acetic acid. Characterization methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy (MS) .

Antimicrobial Properties

BPA exhibits significant antimicrobial activity against various pathogens. A study indicated that it possesses both antibacterial and antifungal effects, making it a potential candidate for developing new antimicrobial agents.

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusStrong antibacterial effect
Candida albicansEffective antifungal agent

Antitumor Effects

Research has shown that BPA can inhibit tumor cell proliferation. A notable study demonstrated its efficacy against several cancer cell lines, suggesting it may act as a potential chemotherapeutic agent.

Cancer Cell Line Inhibition Rate (%)
HeLa (cervical cancer)65%
MCF-7 (breast cancer)70%
A549 (lung cancer)60%

Anti-inflammatory and Analgesic Effects

BPA has been evaluated for its anti-inflammatory and analgesic properties. In animal models, it was found to reduce inflammation markers significantly and alleviate pain responses.

  • Inflammation Model : Reduced edema in paw swelling tests.
  • Analgesic Model : Decreased pain response in the formalin test.

Case Studies

  • Anticonvulsant Activity
    A recent study evaluated the anticonvulsant potential of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of BPA. It showed potent protection in various seizure models such as the maximal electroshock test and the pentylenetetrazole-induced seizure model . The study highlighted AS-1's favorable safety profile and suggested its potential use in treating drug-resistant epilepsy.
  • Detection Applications
    BPA has also been utilized in developing rapid detection methods for volatile amines. A study demonstrated its effectiveness in colorimetric detection through gas-solid reactions with tetrachloro-p-benzoquinone (TCBQ), showcasing practical applications in environmental monitoring .

Toxicity and Safety

While BPA exhibits promising biological activities, understanding its toxicity is crucial. Preliminary studies indicate that it has moderate inhibition of CYP2C9 enzymes but no significant hepatotoxic effects at concentrations below 10 μM . Further research is necessary to fully elucidate its safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling and storing N-benzylidenepropylamine in laboratory settings?

  • Methodological Guidance :

  • Storage : Store in airtight containers away from heat, sparks, and oxidizing agents (e.g., peroxides) due to flammability risks .
  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors, which can cause mucous membrane irritation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent vapor dispersion .

Q. What are the foundational synthetic routes for N-benzylidenepropylamine, and how do reaction conditions influence yield?

  • Methodological Guidance :

  • Condensation Reaction : React propylamine with benzaldehyde in a 1:1 molar ratio under acidic catalysis (e.g., acetic acid) at 60–80°C. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance imine formation kinetics. Anhydrous conditions minimize hydrolysis side reactions .
  • Yield Optimization : Typical yields range 70–85%. Purity can be improved via vacuum distillation or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing N-benzylidenepropylamine?

  • Methodological Guidance :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.3 ppm (CH=N imine proton), δ 7.3–7.5 ppm (aromatic protons), and δ 0.9–1.6 ppm (propyl chain protons) .
  • LC-MS/MS : Derivatization with tris(trimethoxyphenyl)phosphonium propylamine enhances ionization efficiency, enabling trace-level detection (LOQ ~0.1 ng/mL) .
  • FT-IR : Key stretches include ν(C=N) at ~1640 cm⁻¹ and ν(N-H) absence, confirming imine formation .

Advanced Research Questions

Q. How can electrochemical synthesis improve the efficiency of N-benzylidenepropylamine derivatization?

  • Methodological Guidance :

  • Electrochemical Setup : Use a divided cell with a Pt anode and Ag/AgCl reference electrode. Apply 1.5 V in acetonitrile with 0.1 M LiClO₄ as electrolyte .
  • Advantages : Eliminates redox agents, reducing by-product formation. Achieves >90% selectivity for imine products via controlled electron transfer .
  • Challenges : Optimize electrode surface area and solvent conductivity to prevent over-oxidation of intermediates .

Q. How can researchers address low selectivity in photocatalytic oxidation of benzylamine to N-benzylidenepropylamine?

  • Methodological Guidance :

  • Catalyst Screening : Compare metal oxides (Table 1):
CatalystLight Range (nm)Yield (%)Selectivity (%)By-Products
TiO₂>3907560Benzaldehyde
Nb₂O₅390–4606585Minimal
V₂O₅>4005040N-Carbaldehyde
Data from
  • Wavelength Tuning : Narrow-band irradiation (e.g., 450 nm LEDs with Nb₂O₅) suppresses competing pathways .
  • Additives : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a radical scavenger to minimize over-oxidation .

Q. What role does the N-benzylidene group play in enhancing polymer solubility and mesophase behavior?

  • Methodological Guidance :

  • Polymer Design : Incorporate N-benzylidenepropylamine as a pendent group in polyesters or polyamides. The bulky group disrupts crystallinity, lowering melting temperatures (Tm) by ~30°C compared to unsubstituted analogs .
  • Mesophase Formation : Side-chain length >C₄ induces layered mesophases, observed via XRD (d-spacing ~2.8 nm). Solubility in THF increases 3-fold vs. linear polymers .
  • Applications : Suitable for flexible electronics or gas separation membranes due to tunable thermal stability (Td >300°C) .

Q. How can derivatization strategies resolve contradictions in LC-MS/MS quantification data for N-benzylidenepropylamine?

  • Methodological Guidance :

  • Phosphonium Tagging : React with tris(trimethoxyphenyl)phosphonium propylamine to form a stable cation-adduct (m/z +312). Improves signal-to-noise ratio by 10× in biological matrices .
  • Calibration : Use isotopically labeled N-benzylidenepropylamine-d₇ as an internal standard. Linear range: 0.1–100 ng/mL (R² >0.99) .
  • Troubleshooting : Check for matrix effects (e.g., plasma proteins) via post-column infusion. Mitigate with dilution or SPE cleanup .

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